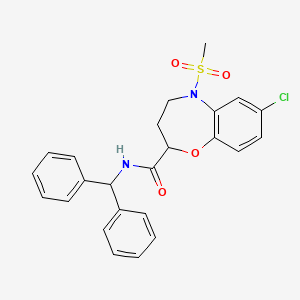![molecular formula C22H32N2O2 B11230446 2'-butyl-{N}-isopropyl-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11230446.png)
2'-butyl-{N}-isopropyl-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound contains a spirocyclic system formed by the fusion of a cyclohexane ring and an isoquinoline ring.
- Its chemical formula is C24H30N2O2.
- The compound’s systematic name reflects its substituents: 2’-butyl and N-isopropyl groups.
- It exhibits interesting pharmacological properties, making it a subject of scientific interest.
2’-Butyl-{N}-isopropyl-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide: is a complex organic compound with a unique spirocyclic structure.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of an appropriate amine (such as isopropylamine) with a ketone (such as 2’-butyl-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxylic acid) under suitable conditions.
Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized using efficient and scalable processes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example
Major Products: These reactions yield derivatives with modified functional groups, affecting their biological activity.
Scientific Research Applications
Medicine: Investigate its potential as an antiviral, antihypertensive, or anticancer agent.
Chemistry: Explore its reactivity in synthetic transformations.
Biology: Study its interactions with biological targets.
Industry: Assess its use in drug development or materials science.
Mechanism of Action
- The compound likely interacts with specific receptors or enzymes.
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features, such as the spirocyclic structure.
Similar Compounds: While I don’t have specific examples, related compounds may include other spirocyclic derivatives or isoquinoline-based molecules.
Remember that this compound’s full potential awaits further exploration through research and experimentation
Properties
Molecular Formula |
C22H32N2O2 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-butyl-1-oxo-N-propan-2-ylspiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C22H32N2O2/c1-4-5-15-24-21(26)18-12-8-7-11-17(18)19(20(25)23-16(2)3)22(24)13-9-6-10-14-22/h7-8,11-12,16,19H,4-6,9-10,13-15H2,1-3H3,(H,23,25) |
InChI Key |
DSZDWMIWGYOESJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


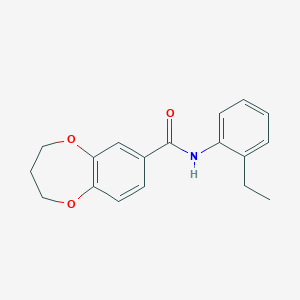
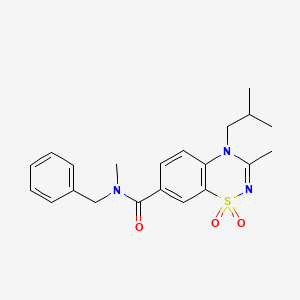
![N~6~-methyl-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11230382.png)
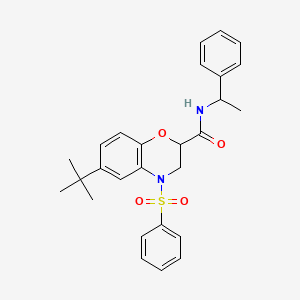
![N-[2-(dimethylamino)ethyl]-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B11230389.png)
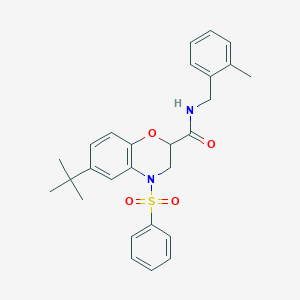

![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]isonicotinohydrazide](/img/structure/B11230392.png)
![11-(4-methoxyphenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B11230393.png)
![N-(2,5-Dimethylphenyl)-2-{[5-(1H-indol-3-YL)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B11230408.png)
![1-phenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B11230413.png)
![2-({[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B11230418.png)
![N-[2-(5-methyl-1H-indol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11230434.png)
